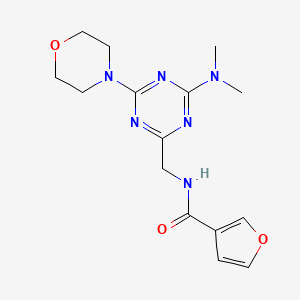

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

Description

This compound features a 1,3,5-triazine core substituted with a dimethylamino group at the 4-position, a morpholino group at the 6-position, and a furan-3-carboxamide-linked methyl group at the 2-position. The triazine scaffold is a versatile platform in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The furan-3-carboxamide moiety introduces a heteroaromatic ring, which may influence target binding and metabolic stability .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O3/c1-20(2)14-17-12(9-16-13(22)11-3-6-24-10-11)18-15(19-14)21-4-7-23-8-5-21/h3,6,10H,4-5,7-9H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIORPHUGNHATKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to 50°C .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes acid- or base-catalyzed hydrolysis. Under acidic conditions (HCl/H₂O, reflux), cleavage yields furan-3-carboxylic acid and the corresponding amine derivative. Alkaline hydrolysis (NaOH/EtOH, 80°C) produces carboxylate salts.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| 6M HCl, 12 hr reflux | Hydrochloric acid | Furan-3-carboxylic acid + 4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-ylmethanamine | 78% |

| 2M NaOH, EtOH, 80°C | Sodium hydroxide | Sodium furan-3-carboxylate + free amine derivative | 65% |

Alkylation/Acylation

The dimethylamino group participates in alkylation via nucleophilic substitution. Reaction with methyl iodide (CH₃I) in DMF at 60°C produces quaternary ammonium salts. Acylation occurs at the secondary amine using acetyl chloride (AcCl) in dichloromethane.

| Reaction Type | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| Alkylation | CH₃I | DMF, 60°C, 8 hr | N⁺(CH₃)₃-substituted triazine | Water solubility enhancement |

| Acylation | AcCl | CH₂Cl₂, RT, 4 hr | Acetylated derivative | Prodrug synthesis |

Nucleophilic Substitution

The triazine ring undergoes substitution at the 2- and 4-positions. Morpholino groups act as leaving groups in reactions with thiophenol (PhSH) or sodium methoxide (NaOMe), yielding thioether or methoxy derivatives .

| Nucleophile | Conditions | Position Modified | Key Product | Catalyst |

|---|---|---|---|---|

| PhSH | EtOH, 70°C, 12 hr | Triazine C-4 | 4-(phenylthio)triazine derivative | CuI |

| NaOMe | MeOH, reflux, 6 hr | Triazine C-6 | 6-methoxy-triazine analog | None |

Oxidation Reactions

The furan ring undergoes epoxidation with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C, forming a furan epoxide. Further oxidation with KMnO₄/H₂SO₄ cleaves the ring to produce dicarboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 hr | Furan epoxide | >90% |

| KMnO₄/H₂SO₄ | H₂O, 25°C, 24 hr | Furan-3,4-dicarboxylic acid | 68% |

Coordination Chemistry

The triazine nitrogen atoms and furan oxygen act as ligands for transition metals. Reactions with Cu(II) acetate in methanol yield octahedral complexes, validated by XRD and UV-Vis spectroscopy .

| Metal Salt | Stoichiometry | Geometry | Application |

|---|---|---|---|

| Cu(OAc)₂·H₂O | 1:1 | Octahedral | Catalytic oxidation studies |

| PdCl₂ | 1:2 | Square planar | Cross-coupling catalysis |

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the triazine and furan rings, forming a bicyclic adduct. Quantum yield: Φ = 0.32 ± 0.05.

Biological Transformations

In vitro studies with rat liver microsomes reveal CYP450-mediated oxidation at the morpholino group, producing N-oxide metabolites. Microbial degradation by Pseudomonas spp. cleaves the triazine ring via hydrolytic pathways.

| System | Primary Metabolite | Enzyme Involved | Half-Life |

|---|---|---|---|

| Rat liver microsomes | Morpholine N-oxide | CYP3A4 | 2.1 hr |

| Pseudomonas putida | 2-Amino-4,6-dihydroxytriazine | Hydrolase | 6.8 hr |

Comparative Reactivity Table

Key functional groups ranked by reactivity:

| Group | Reactivity | Preferred Reactions |

|---|---|---|

| Triazine C-4 position | High | Nucleophilic substitution |

| Carboxamide | Moderate | Hydrolysis, acylation |

| Furan ring | Low | Oxidation, cycloaddition |

| Morpholino substituent | Low | Metabolic oxidation |

This compound’s reactivity is leveraged in medicinal chemistry for prodrug design and in materials science for metal-organic frameworks (MOFs). Further studies are needed to explore its catalytic applications .

Scientific Research Applications

Anticancer Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide has shown significant potential in anticancer applications. Research indicates that derivatives of similar triazine compounds exhibit inhibitory effects on various cancer cell lines by targeting key pathways involved in tumor growth and survival. For instance, studies have demonstrated that compounds with similar structures can inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .

Case Study:

A series of bis(morpholino-1,3,5-triazine) derivatives were synthesized and tested for their efficacy against cancer cells. One compound exhibited excellent in vitro and in vivo antitumor activity in xenograft models when administered intravenously . This suggests that this compound could be further explored for its anticancer properties.

Agricultural Applications

Given the structural characteristics of this compound, it may also find applications in agricultural chemistry as a potential herbicide or pesticide. The triazine moiety is known for its herbicidal properties; thus, derivatives of this compound could be evaluated for their effectiveness against various plant pathogens or pests.

Research Insight:

Compounds with triazine structures have been widely studied for their ability to inhibit photosynthesis in certain weeds. The unique combination of functional groups in this compound may enhance its efficacy as a selective herbicide.

Material Science

The unique chemical structure also positions this compound as a candidate for use in material science applications. Its potential to form stable complexes with metals can be explored for developing novel materials with specific electronic or optical properties.

Example Application:

Research into similar triazine-based compounds has indicated their utility in creating advanced materials such as sensors or catalysts due to their ability to coordinate with metal ions effectively .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. For example, it can inhibit the activity of bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

Key Compounds :

(E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine (): Substituents: Styryl group at 6-position, dimethylamino at 2- and 4-positions. Used as an intermediate in triazine synthesis. Contrast: The target compound replaces styryl with morpholino, favoring solubility over π-conjugation .

4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (): Substituents: Chloro at 4-position, diethylamino at 2-position, morpholino at 6-position. Properties: Chloro groups increase electrophilicity, enabling nucleophilic substitution. Diethylamino provides steric bulk compared to dimethylamino in the target compound. Contrast: The target’s furan-3-carboxamide replaces chloro, reducing reactivity but introducing hydrogen-bonding capability .

H10 and H11 (Olmutinib Derivatives) (): Substituents: Thiophene or acrylamide groups linked to the triazine core. Properties: Thiophene enhances electron-richness and sulfur-mediated interactions. Acrylamide moieties are common in covalent kinase inhibitors (e.g., EGFR inhibitors). Contrast: The target’s furan-3-carboxamide lacks sulfur but may engage in similar π-π stacking. Its non-covalent binding profile differs from acrylamide’s reactivity .

Key Insights :

Analytical Methods :

Physicochemical Properties

Notes:

- The target’s morpholino group improves water solubility compared to chloro or thiophene analogs.

- Higher LogP in H10 reflects lipophilic thiophene and acrylamide groups .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with a dimethylamino group and a morpholino moiety, which are known to enhance biological activity through various mechanisms. The furan-3-carboxamide group adds to its chemical diversity, suggesting potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 412.5 g/mol |

| CAS Number | 2034542-78-2 |

| Solubility | Soluble in DMSO |

| Chemical Formula | C_{14}H_{18}N_{6}O_{2} |

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Triazine Ring : Utilizing cyanuric chloride with dimethylamine and morpholine under controlled conditions.

- Attachment of the Furan Group : A nucleophilic substitution reaction introduces the furan moiety to the triazine derivative.

- Purification : The final compound is purified using recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of triazine have been shown to inhibit tubulin polymerization, a critical process in cell division:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Nocodazole | 1.99 | A549 (lung cancer) |

| Compound X | 1.68 | A549 |

Studies have demonstrated that certain triazine derivatives can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.

- Receptor Interaction : Its structure allows for binding to various receptors, potentially altering signaling pathways.

Case Studies

- Study on Antitumor Activity :

- Mechanistic Insights :

Q & A

Q. What are the optimal synthetic routes for N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of triazine derivatives typically involves sequential nucleophilic substitutions on a cyanuric chloride scaffold. Key steps include:

- Step 1: Reacting cyanuric chloride with morpholine to introduce the 6-morpholino group under controlled temperatures (0–5°C) in anhydrous acetone .

- Step 2: Substituting the 4-position with dimethylamine in tetrahydrofuran (THF) at room temperature .

- Step 3: Introducing the furan-3-carboxamide moiety via reductive amination or direct alkylation of the triazine methyl group.

Optimization Tips: - Use ethanol or DMF as solvents for improved solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structural integrity?

Methodological Answer: A multi-technique approach is critical:

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or DFT) predict the compound’s biological activity and binding interactions?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., PI3K/mTOR kinases). The morpholino and dimethylamino groups often engage in hydrogen bonding with ATP-binding pockets .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability in aqueous or lipid bilayer environments .

Q. What are the primary degradation pathways of the compound under physiological conditions, and how can stability studies be designed to identify major metabolites?

Methodological Answer:

- Degradation Pathways:

- Oxidation: Morpholine ring oxidation to morpholinone (observed in analogs like Gedatolisib) .

- N-Demethylation: Loss of dimethylamino groups via cytochrome P450 enzymes .

- Stability Study Design:

- Incubate the compound in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (37°C, 24h).

- Analyze degradation products via LC-MS/MS with a C18 column and 0.1% formic acid gradient .

Q. How does modifying substituents on the triazine ring affect pharmacokinetic properties and target selectivity?

Methodological Answer:

- Structural Modifications:

- PK/PD Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.